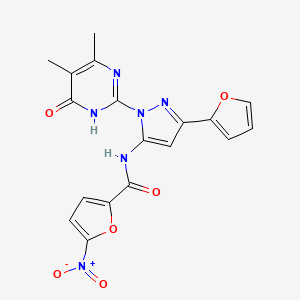

![molecular formula C10H10Br2N2 B2402031 5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide CAS No. 2416235-31-7](/img/structure/B2402031.png)

5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . The bromomethylphenyl group suggests the presence of a phenyl ring attached to the pyrazole ring via a bromomethyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via cyclodehydration of unsymmetrical N,N’-diacylhydrazines . Bromine-containing oxadiazoles can be substituted with diisopropyl iminodiacetate, yielding corresponding ester derivatives, which can be subsequently hydrolyzed .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemistry . These techniques can provide insights into the molecular and supramolecular structures and associations of similar compounds .Scientific Research Applications

Brominated Trihalomethylenones as Precursors

5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide and similar compounds have been explored as versatile precursors in the synthesis of various pyrazole derivatives. One study demonstrated their use in creating 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, which have potential applications in pharmaceutical and agrochemical industries. The methodology was straightforward and yielded products in moderate to good quantities (Martins et al., 2013).

Antiproliferative Potential

Research has also been conducted on 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, synthesized with complementary regioselectivity. These compounds, including those with bromophenyl groups similar to 5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide, showed significant cytotoxic effects against breast cancer and leukemic cells, demonstrating their potential as antiproliferative agents (Ananda et al., 2017).

Structural and Tautomerism Studies

The structure and tautomerism of 4-bromo substituted 1H-pyrazoles have been a subject of study, with research focusing on the behavior of these compounds in the solid state and in solution. Such studies are crucial in understanding the chemical properties and potential reactivity of these compounds, which can be essential for their application in various scientific fields (Trofimenko et al., 2007).

Catalysis in Synthesis

A robust protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles, including those similar to 5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide, has been developed. This methodology addresses the challenge of poor reactivity at the C-3 position and has been shown to be crucial for the synthesis of Nigellidine hydrobromide and other heterocycles related to pesticides and drug molecules (Ye et al., 2013).

Safety And Hazards

properties

IUPAC Name |

5-[3-(bromomethyl)phenyl]-1H-pyrazole;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2.BrH/c11-7-8-2-1-3-9(6-8)10-4-5-12-13-10;/h1-6H,7H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYGJILXYSOZIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=NN2)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-3-{[(4-methylphenyl)methoxy]imino}-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B2401949.png)

![1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2401950.png)

![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2401951.png)

![N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide](/img/structure/B2401952.png)

![N-(4-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2401953.png)

![methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/no-structure.png)

![3-(4-fluorobenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2401959.png)

![Tert-Butyl 2,3-Dioxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B2401961.png)

![3-(3-Fluoropropyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2401962.png)

![5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine](/img/structure/B2401965.png)

![Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2401967.png)

![N-(4-bromo-3-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2401968.png)